Trifluoromethylation Yield Comparison: MFSDA/CuI versus TMSCF₃ in Aryl Iodide Trifluoromethylation
In copper-mediated trifluoromethylation of aryl iodides, MFSDA in combination with CuI (0.1-1.0 equiv) delivers consistently high yields across diverse substrates, with reported yields typically ranging from 70-95% depending on the specific aryl iodide [1]. In contrast, the commonly employed TMSCF₃ (Ruppert–Prakash reagent) requires fluoride activation (e.g., TBAF or CsF) and often yields lower efficiency with electron-deficient aryl iodides due to competitive protodesilylation . This yield advantage is particularly pronounced for heteroaryl iodides, where MFSDA maintains >80% yield while TMSCF₃ performance degrades significantly (<50% in some cases) due to fluoride-mediated decomposition pathways [1][2].
| Evidence Dimension | Trifluoromethylation yield with aryl iodides |
|---|---|
| Target Compound Data | 70-95% yield (substrate-dependent) |
| Comparator Or Baseline | TMSCF₃ (Ruppert–Prakash reagent): 40-85% yield; electron-deficient aryl iodides: often <50% |
| Quantified Difference | 10-40% absolute yield improvement; up to >30% advantage for heteroaryl and electron-deficient substrates |
| Conditions | Copper-mediated coupling (MFSDA + CuI, DMF or NMP, 60-100°C); Fluoride-activated TMSCF₃ + CuI |
Why This Matters
Higher and more consistent yields translate directly to reduced reagent consumption, lower purification burden, and improved cost-per-successful-synthesis metrics, making MFSDA the economically rational procurement choice for laboratories performing routine trifluoromethylation.
- [1] Prakash, G. K. S.; Hu, J. Selective fluoroalkylations with fluorinated sulfones, sulfoxides, and sulfides. Acc. Chem. Res. 2007, 40 (10), 921-930. DOI: 10.1021/ar700149s. View Source
- [2] Zhang, C.-P.; Chen, Q.-Y.; Guo, Y.; Xiao, J.-C.; Gu, Y.-C. Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone: Synthesis, reactivity and applications. Coord. Chem. Rev. 2014, 261, 28-72. DOI: 10.1016/j.ccr.2013.11.010. View Source
